molecular formula C8H3FN2O4 B1388262 4-Cyano-2-fluoro-5-nitrobenzoic acid CAS No. 1003709-73-6

4-Cyano-2-fluoro-5-nitrobenzoic acid

Cat. No.: B1388262
CAS No.: 1003709-73-6
M. Wt: 210.12 g/mol
InChI Key: VETQVQIUKQNKHY-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-5-nitrobenzoic acid (CAS: 1003709-73-6) is a multifunctional aromatic compound with the molecular formula C₈H₃FN₂O₄ and a molecular weight of 210.119 g/mol . Its structure features a benzoic acid backbone substituted with a cyano (-CN) group at position 4, fluoro (-F) at position 2, and nitro (-NO₂) at position 3. These electron-withdrawing substituents confer distinct electronic and steric properties, making it a candidate for applications in heterocyclic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

4-cyano-2-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O4/c9-6-1-4(3-10)7(11(14)15)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETQVQIUKQNKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662785
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003709-73-6
Record name 4-Cyano-2-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

4-Cyano-2-fluoro-5-nitrobenzoic acid can be synthesized through the activation of fluoronitrobenzene with nitric acid, followed by a reaction with sodium cyanide . The reaction conditions typically involve controlled temperatures and the use of protective equipment due to the hazardous nature of the reagents involved. Industrial production methods may involve scaling up this process with additional safety and efficiency measures to handle larger quantities.

Chemical Reactions Analysis

4-Cyano-2-fluoro-5-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-2-fluoro-5-nitrobenzoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 4-Cyano-2-fluoro-5-nitrobenzoic acid exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. The nitro group, cyano group, and fluorine atom provide sites for chemical modifications, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Pathways: Evidence suggests the compound’s utility in forming nitrogenous heterocycles, but direct experimental data on its reactivity (e.g., cyclization yields) is lacking .

Biological Activity

4-Cyano-2-fluoro-5-nitrobenzoic acid (CFNBA) is a compound of interest in medicinal chemistry, primarily due to its potential as a versatile building block in the synthesis of various biologically active molecules. This article explores the biological activity of CFNBA, including its pharmacological properties, mechanisms of action, and applications in drug development.

  • Molecular Formula : C8_8H3_3FN2_2O4_4
  • Molar Mass : 210.12 g/mol
  • CAS Number : 1003709-73-6
  • Physical State : Solid
  • Risk Codes : Harmful by inhalation, skin contact, and if swallowed; irritating to eyes and respiratory system.

CFNBA exhibits a range of biological activities that can be attributed to its structural features. The presence of the cyano, fluoro, and nitro groups contributes to its reactivity and ability to interact with various biological targets.

  • Antibacterial Activity : Recent studies have indicated that derivatives of CFNBA possess significant antibacterial properties. For instance, compounds modified from CFNBA have shown potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) in the low nanomolar range .
  • Topoisomerase Inhibition : CFNBA and its derivatives have been explored as dual inhibitors of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. Compounds derived from CFNBA demonstrated effective inhibition, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have been conducted to evaluate the safety profile of CFNBA. Results indicate moderate cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry reported the synthesis of various CFNBA derivatives that exhibited broad-spectrum antibacterial activity. The lead compound demonstrated an MIC value of less than 0.25 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Study 2: Topoisomerase Inhibition

In another research effort, a series of CFNBA derivatives were evaluated for their ability to inhibit bacterial topoisomerases. The most promising compounds showed dual inhibition profiles with IC50 values in the nanomolar range. The binding interactions were elucidated through crystallography studies, revealing critical contacts with the ATP-binding site of DNA gyrase .

Data Summary Table

PropertyValue
Molecular FormulaC8_8H3_3FN2_2O4_4
Molar Mass210.12 g/mol
CAS Number1003709-73-6
Antibacterial MIC (best compound)<0.03125 µg/mL
Topoisomerase IC50Low nanomolar range
Cytotoxicity (IC50 on cancer cells)Moderate

Q & A

Q. Critical Considerations :

  • Side Reactions : Competing hydrolysis of the cyano group can occur under acidic conditions; use anhydrous solvents and inert atmospheres.
  • Yield Optimization : Reaction time and stoichiometric ratios of nitrating agents must be tightly controlled to minimize byproducts like dinitro derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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